2-(2H-indazol-2-yl)-3-methylbutanoic acid is a complex organic compound belonging to the class of indazole derivatives, which are known for their diverse biological activities. This compound features an indazole moiety, contributing to its unique properties and potential applications in various scientific fields. The molecular formula of 2-(2H-indazol-2-yl)-3-methylbutanoic acid is C_{11}H_{12}N_{2}O_{2}, and it has garnered attention for its potential therapeutic uses.
The compound can be synthesized through various chemical methods, utilizing readily available starting materials. It is not commonly found in nature, thus necessitating synthetic pathways for its production.
2-(2H-indazol-2-yl)-3-methylbutanoic acid can be classified as:
The synthesis of 2-(2H-indazol-2-yl)-3-methylbutanoic acid typically involves multi-step organic reactions. A common approach includes:
The synthesis may require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen), and careful monitoring of reaction times to ensure high yields and purity of the final product.
The molecular structure of 2-(2H-indazol-2-yl)-3-methylbutanoic acid can be represented as follows:
The compound's structural data can be visualized using molecular modeling software, providing insights into its three-dimensional conformation and potential interactions with biological targets.
The reactivity of 2-(2H-indazol-2-yl)-3-methylbutanoic acid can be explored through various chemical transformations:
Each reaction pathway must be optimized for conditions such as solvent choice, temperature, and catalysts to achieve desired outcomes efficiently.
The mechanism of action for 2-(2H-indazol-2-yl)-3-methylbutanoic acid is not fully elucidated but may involve interactions with specific biological targets such as receptors or enzymes. This compound could exhibit:
Experimental studies are required to confirm these mechanisms, including binding affinity assays and cellular activity tests.
The potential applications of 2-(2H-indazol-2-yl)-3-methylbutanoic acid include:
Palladium-catalyzed direct C-H functionalization has emerged as a key strategy for constructing the indazole core of target molecules like 2-(2H-indazol-2-yl)-3-methylbutanoic acid. Significant breakthroughs have been achieved in regioselective arylation under environmentally benign conditions. A particularly efficient "on-water" system utilizes Pd(OAc)₂ (5 mol%) with PPh₃ (10 mol%) as ligand, enabling C3-arylation of 1H-indazoles at 100°C [3]. This approach demonstrates remarkable solvent effects, where water enhances reaction rates and selectivity compared to organic solvents like DMA or toluene [3].
Table 1: Optimization of Palladium-Catalyzed Indazole Arylation [3]
| Entry | Catalyst (mol%) | Ligand (mol%) | Temp (°C) | Time (h) | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 9 | Pd(OAc)₂ (20) | PPh₃ (40) | 140 | 48 | Water | 50 |
| 10 | Pd(OAc)₂ (10) | PPh₃ (10) | 140 | 48 | Water | 84 |
| 11 | Pd(OAc)₂ (5) | PPh₃ (10) | 140 | 48 | Water | 81 |
| 13 | Pd(OAc)₂ (5) | PPh₃ (10) | 100 | 48 | Water | 80 |
The ligand dependency is crucial, with monodentate PPh₃ outperforming bidentate phenanthroline ligands in aqueous media. This system accommodates diverse aryl halide partners, including challenging aryl bromides, though iodides generally provide superior yields (80% vs. <5% for bromides under identical conditions) [3]. The methodology offers a green chemistry advantage by eliminating organic solvents and enabling catalyst loading as low as 5 mol% without compromising efficiency [3] [9]. Recent advances include directing group strategies using N-(2-pyridyl)sulfonyl groups to achieve C2-selective functionalization when C3 substitution is pre-existing [9].
Photocatalytic decarboxylation provides an innovative route to the α-branched alkanoic acid moiety characteristic of 2-(2H-indazol-2-yl)-3-methylbutanoic acid. This strategy leverages electron donor-acceptor (EDA) complexes formed between indazole derivatives and α-keto acids under visible-light irradiation, facilitating radical generation without additional photocatalysts [8]. The mechanism proceeds through single-electron transfer (SET) from the indazole to the excited α-keto acid, triggering decarboxylation and generating the nucleophilic alkyl radical.
The reaction demonstrates excellent functional group tolerance, accommodating electron-withdrawing (-F, -CF₃, -CN) and electron-donating (-OMe, -alkyl) substituents on the indazole core. When applied to 2H-indazole-3-carbaldehydes, this approach achieves near-quantitative conversion to acylated intermediates that can be further elaborated to the target valine-derived structure [8]. For 3-methylbutanoic acid installation, tertiary α-keto acids derived from valine prove optimal precursors. The photochemical approach operates under mild conditions (50°C, air atmosphere), contrasting sharply with traditional thermal decarboxylation requiring >150°C [8].
Table 2: Photochemical Decarboxylative Coupling Performance with Various α-Keto Acids
| α-Keto Acid Precursor | Indazole Partner | Conditions | Product Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| 3-Methyl-2-oxopentanoic acid | 2H-Indazole | 50°C, air, visible light | 92 | 6 |
| 3-Methyl-2-oxopentanoic acid | 5-Fluoro-2H-indazole | 50°C, air, visible light | 88 | 8 |
| 3-Methyl-2-oxopentanoic acid | 5-Trifluoromethyl-2H-indazole | 50°C, air, visible light | 85 | 10 |
| 4-Methyl-2-oxopentanoic acid | 2H-Indazole | 50°C, air, visible light | 78 | 8 |
A highly efficient two-step sequence enables construction of the 2H-indazole core from readily available 2-nitrobenzonitriles, which is particularly relevant for preparing the target compound's heterocyclic moiety. The process begins with nucleophilic addition of lithium amides to 2-nitrobenzonitriles, yielding substituted benzamidines [1] [4] [6]. The critical reductive cyclization step employs organophosphorus reagents (tri-n-butylphosphine or triphenylphosphine) as reductants, effectively mediating N-N bond formation at ambient to moderate temperatures (25-80°C) [1] [6].
The reaction mechanism involves phosphine oxide formation coupled with nitro group reduction, generating a nitrene intermediate that undergoes intramolecular cyclization. This approach delivers 3-amino-2H-indazole derivatives in excellent yields (75-92%), with the amino group serving as a versatile handle for further functionalization [4] [6]. The methodology displays broad substrate scope compatibility with various substituents on the benzonitrile ring, including halogens (-F, -Cl), ethers (-OMe), and trifluoromethyl groups [4]. For target molecules like 2-(2H-indazol-2-yl)-3-methylbutanoic acid, this method provides access to 2H-indazole precursors that can be coupled with valine-derived fragments through subsequent C-C bond-forming reactions.
Table 3: Yields in Organophosphorus-Mediated 2H-Indazole Synthesis [1] [4] [6]
| 2-Nitrobenzonitrile Substituent | Organophosphorus Reagent | Temperature (°C) | Reaction Time (h) | 2H-Indazole Yield (%) |
|---|---|---|---|---|
| 4-Fluoro | PBu₃ | 80 | 3 | 92 |
| 5-Chloro | PPh₃ | 80 | 4 | 86 |
| 4-Trifluoromethyl | PBu₃ | 80 | 4 | 82 |
| 5-Methoxy | PPh₃ | 80 | 5 | 89 |
| 4,6-Dimethyl | PBu₃ | 80 | 3 | 94 |
Recent optimizations have reduced phosphine stoichiometry to 1.2 equivalents without compromising yield by employing phenylsilane as terminal reductant in combination with catalytic phosphetane oxides (0.5-5 mol%) [8]. This modification enhances atom economy while maintaining the exceptional functional group tolerance characteristic of organophosphorus-mediated cyclizations. The method has been successfully integrated into one-pot procedures where the benzamidine intermediate undergoes direct phosphine-mediated cyclization, streamlining access to 2-unsubstituted-2H-indazoles crucial for synthesizing the target compound [6].
Solid-phase techniques and flow chemistry offer distinct advantages for synthesizing complex molecules like 2-(2H-indazol-2-yl)-3-methylbutanoic acid, particularly in addressing challenges associated with peptide coupling and steric hindrance of the quaternary carbon center. The Vapourtec PS-30™ system with Variable Bed Flow Reactors (VBFR) enables continuous-flow solid-phase synthesis with automated resin volume adjustment during Fmoc deprotection and coupling cycles [2]. This technology achieves near-quantitative coupling efficiencies using only 1.2 equivalents of unnatural amino acids, significantly reducing costs for valuable intermediates like 3-methylbutanoic acid derivatives [2].
A critical advancement involves uniform heating capabilities (up to 120°C) that prevent β-sheet formation and minimize aggregation during peptide chain elongation. This feature is particularly beneficial for sterically congested residues like the valine-derived fragment in the target compound. The system's single-pass reagent flow eliminates back-mixing, reducing deletion sequences and improving crude purity by >30% compared to batch methods for equivalent sequences [2]. The technology demonstrates remarkable scalability fidelity, with optimized conditions at 50 µmol scale directly transferring to 30 mmol production without re-optimization, as evidenced by near-identical HPLC profiles (98% purity match) for GLP-1 synthesized at both scales [2].
Table 4: Scale-Up Performance in Flow Reactors for Peptide Synthesis [2]
| Parameter | Batch Method | VBFR Flow Synthesis | Improvement Factor |
|---|---|---|---|
| Solvent Consumption | 150 ml/mmol | 60 ml/mmol | 2.5× reduction |
| Amino Acid Equivalents | 4-5 | 1.2 | 3.3-4.2× reduction |
| Scale-Up Time | Weeks | <24 hours | >7× faster |
| Crude Purity (15-mer) | 60-75% | 85-94% | 25-50% increase |
The integrated in-line analytics provide real-time monitoring of Fmoc deprotection through UV spectroscopy and detect aggregation events via reactor volume changes, enabling immediate optimization of challenging coupling steps [2]. This capability proved crucial in the synthesis of aggregation-prone sequences like ACP (65-74), where flow synthesis maintained 94% crude purity versus <70% in batch mode. For target molecules containing both peptide and heterocyclic elements, the technology supports hybrid assembly strategies where the indazole moiety is introduced as a pre-synthesized fragment during solid-phase peptide synthesis, leveraging the system's tolerance for sterically bulky coupling partners.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1